
Myristoyl-DL-carnitine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl-DL-carnitine chloride is a chemical compound with the molecular formula C21H42NO4Cl and a molecular weight of 408.02 g/mol . It is a derivative of carnitine, a compound involved in lipid metabolism. This compound is known for its role as an intermediate in lipid metabolism and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-DL-carnitine chloride typically involves the esterification of myristic acid with DL-carnitine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Myristic Acid+DL-Carnitine→Myristoyl-DL-carnitine+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its chloride form .
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl-DL-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of myristoyl-DL-carnitine carboxylic acid.
Reduction: Formation of myristoyl-DL-carnitine alcohol.
Substitution: Formation of various myristoyl-DL-carnitine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Myristoyl-DL-carnitine chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other lipid-related compounds.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
Myristoyl-DL-carnitine chloride exerts its effects through its involvement in lipid metabolism. It acts as a substrate for enzymes involved in the transport and oxidation of fatty acids. The compound is transported into the mitochondria, where it undergoes β-oxidation to produce energy. This process is crucial for maintaining cellular energy balance and supporting metabolic functions .
Comparación Con Compuestos Similares
Similar Compounds
- Acetylcarnitine chloride
- Palmitoyl-L-carnitine
- Stearoyl-L-carnitine
Uniqueness
Myristoyl-DL-carnitine chloride is unique due to its specific chain length and its role in lipid metabolism. Compared to other carnitine derivatives, it has distinct properties that make it suitable for specific research applications. Its ability to modulate lipid metabolism and energy production sets it apart from other similar compounds .
Actividad Biológica
Myristoyl-DL-carnitine chloride is a synthetic derivative of carnitine, a molecule essential for the transport of fatty acids into mitochondria for energy production. This compound has garnered attention for its potential biological activities, particularly in lipid metabolism, cellular signaling, and its implications in various metabolic disorders. This article synthesizes current research findings, case studies, and biochemical data to elucidate the biological activity of this compound.
This compound has the molecular formula C21H42NO4Cl and a molecular weight of 408.02 g/mol. It functions as a prodrug that is hydrolyzed into L-carnitine and myristic acid upon administration. The primary mechanism involves facilitating the transport of long-chain fatty acids into the mitochondria through the carnitine shuttle system, which is critical for β-oxidation and energy metabolism.
Key Mechanisms:
- Carnitine Palmitoyltransferase Interaction : this compound interacts with carnitine palmitoyltransferase I (CPT I) and II (CPT II), which are pivotal in converting fatty acids into acyl-carnitines for mitochondrial transport.
- Cell Signaling Modulation : The compound influences protein kinase C (PKC) activity, impacting cell growth, differentiation, and apoptosis.
Lipid Metabolism
Research indicates that this compound plays a significant role in lipid metabolism by enhancing fatty acid oxidation. Studies have shown that at low doses, it can improve energy metabolism by increasing the rate of β-oxidation in animal models.
Cellular Effects
The compound has been observed to affect various cellular processes:
- Calcium Signaling : this compound can induce calcium sparks in cardiomyocytes, which are crucial for cardiac function. It alters intracellular calcium levels in a dose-dependent manner, potentially contributing to cardiac health .
- Gene Expression : It may influence gene expression related to metabolic pathways, although specific genes affected require further investigation.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Absorption : It can be absorbed intranasally, with enhanced absorption in the presence of lipids.
- Stability : The compound is stable at -20°C but may degrade at higher temperatures, affecting its efficacy.
Metabolic Disorders
Several studies have explored the role of this compound in metabolic disorders:
- In patients with chronic conditions like malonic acidemia and short-chain acyl-CoA dehydrogenase deficiency (SCADD), alterations in acylcarnitine profiles were noted. Myristoyl-DL-carnitine levels were implicated as potential biomarkers for these metabolic disturbances .
- A study on HIV/TB co-infected patients revealed significant metabolic alterations characterized by elevated medium-chain acylcarnitines, suggesting a link between this compound and altered energy metabolism in disease states .
Property | Value |
---|---|
Molecular Formula | C21H42NO4Cl |
Molecular Weight | 408.02 g/mol |
Role in Lipid Metabolism | Enhances β-oxidation |
Interaction with CPT I & II | Yes |
Stability | Stable at -20°C |
Table 2: Acylcarnitine Profiles in Metabolic Disorders
Disorder | Total Carnitine (μmol/L) | Free Carnitine (μmol/L) | Acylcarnitines (μmol/L) |
---|---|---|---|
Malonic Acidemia | 40.8 | 33.5 | 7.27 |
SCADD | 47.1 | 36.0 | 11.1 |
HIV/TB Co-infection | Varies | Varies | Elevated Medium-chain |
Propiedades
IUPAC Name |
2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRJUXQTOGJYLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-89-4 |
Source
|
Record name | Myristoyl-DL-carnitine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.